BChE-IN-26

Description

Overview of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) in Cholinergic Systems

AChE is recognized as the primary enzyme for the rapid breakdown of acetylcholine (B1216132) in the synaptic cleft, ensuring the precise control of neurotransmission. acs.orgtandfonline.com BChE, historically termed "pseudocholinesterase," was once considered a secondary enzyme with an unclear physiological purpose. researchgate.netresearchgate.net However, accumulating evidence reveals that BChE plays a significant, multifaceted role in both neuronal and non-neuronal cholinergic processes, as well as in detoxification and metabolic pathways. researchgate.netresearchgate.net

AChE and BChE are highly homologous proteins, both possessing a characteristic alpha/beta hydrolase fold. tandfonline.comtandfonline.com The active site of both enzymes is located at the bottom of a deep and narrow gorge, approximately 20 Å deep. researchgate.netresearchgate.net This site contains a catalytic triad (B1167595) of three amino acids—Serine, Histidine, and Glutamate—that is essential for the hydrolysis of choline (B1196258) esters. researchgate.nettandfonline.com

Despite these similarities, critical differences in the amino acid composition of their active site gorges account for their distinct substrate specificities. researchgate.net The active site gorge of AChE is lined with a higher number of aromatic residues compared to BChE. researchgate.net These residues, particularly at the peripheral anionic site (PAS) at the entrance of the gorge and within the acyl-binding pocket, create a narrower channel that preferentially accommodates the slim profile of acetylcholine. tandfonline.comresearchgate.net

In contrast, BChE's active site is larger and more flexible. Key substitutions, such as the replacement of bulky phenylalanine residues in AChE's acyl-binding pocket with smaller residues like leucine (B10760876) and valine in BChE, create a more spacious pocket. researchgate.net This structural difference allows BChE to hydrolyze a broader range of substrates, including larger molecules like butyrylcholine (B1668140) and the synthetic muscle relaxant succinylcholine, as well as detoxify various toxins and drugs. researchgate.netnih.gov

Table 1: Comparison of Active Site Features in Human AChE and BChE

| Feature | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BChE) | Significance |

|---|---|---|---|

| Active Site Gorge | Narrower, lined with 14 aromatic residues researchgate.net | Wider, with fewer aromatic residues researchgate.net | BChE can accommodate larger substrates. researchgate.net |

| Acyl-Binding Pocket | Contains bulky residues (e.g., Phe295, Phe297) tandfonline.com | Contains smaller residues (e.g., Leu286, Val288) researchgate.net | Allows BChE to hydrolyze esters with larger acyl groups. |

| Peripheral Anionic Site (PAS) | Rich in aromatic residues (e.g., Tyr72, Trp286) tandfonline.comnih.gov | Lacks a cluster of aromatic residues researchgate.net | Affects ligand binding and trafficking into the active site. |

| Substrate Specificity | Highly specific for Acetylcholine nih.gov | Broad specificity for various choline and non-choline esters nih.gov | Reflects their distinct physiological and toxicological roles. |

The distinct physiological roles of AChE and BChE are further reflected in their differential expression across various tissues. AChE is predominantly found in tissues central to nerve impulse transmission, including neuronal synapses, neuromuscular junctions, and on the membranes of red blood cells. medchemexpress.com

Conversely, BChE exhibits a much broader distribution. It is synthesized primarily in the liver and is abundant in blood plasma. nih.govnih.gov Significant levels of BChE messenger RNA (mRNA) and protein are also found in the lungs, heart, kidneys, and the epithelial lining of the gastrointestinal tract. nih.govnih.govresearchgate.net This widespread presence in tissues that serve as major detoxification sites, such as the liver and lungs, points to its crucial role as a protective scavenger against ingested or inhaled toxins. nih.govresearchgate.net In the brain, while AChE is mainly neuronal, BChE is largely expressed in glial cells, suggesting a supportive or regulatory role in cerebral cholinergic activity. researchgate.netnih.gov

Table 2: Relative mRNA Expression of Cholinesterases in Human Tissues

| Tissue | Butyrylcholinesterase (BChE) mRNA Levels | Acetylcholinesterase (AChE) mRNA Levels |

|---|---|---|

| Liver | Very High nih.govresearchgate.net | Low / Undetectable nih.gov |

| Lung | High nih.govresearchgate.net | Low nih.gov |

| Plasma | High (protein sourced from liver) nih.gov | Low (on red blood cells) medchemexpress.com |

| Brain | Present (mainly in glia) nih.gov | High (mainly in neurons) nih.gov |

| Heart | Present nih.gov | Present nih.gov |

| Skeletal Muscle | Present nih.gov | High (at neuromuscular junctions) nih.gov |

Multifaceted Physiological and Pathological Roles of Butyrylcholinesterase

While the function of AChE is clearly defined in synaptic signal termination, BChE's purpose is more diverse, spanning neurotransmission, detoxification, and metabolic regulation.

Although AChE is the principal enzyme for acetylcholine hydrolysis at the synapse, studies have demonstrated that BChE also contributes to the regulation of acetylcholine levels. acs.orgnih.gov In brain regions that receive cholinergic input, such as the hippocampus and temporal neocortex, BChE is capable of hydrolyzing acetylcholine. nih.gov Research on mice lacking the gene for AChE revealed that BChE can functionally substitute for AChE in hydrolyzing acetylcholine, suggesting it plays a constitutive, rather than merely a backup, role in cholinergic neurotransmission. researchgate.net This makes BChE a relevant target for therapies aimed at modulating the cholinergic system, such as in Alzheimer's disease. researchgate.netnih.gov

A critical function of BChE is its role as a "bioscavenger" that protects the body from a wide array of toxic substances. nih.govnih.gov It can neutralize poisonous compounds, including naturally occurring toxins like solanine and man-made poisons such as organophosphate (OP) pesticides and nerve agents. nih.govnih.gov BChE detoxifies OPs by binding to them stoichiometrically, thereby preventing these potent inhibitors from reaching their primary target, AChE, whose inhibition can be lethal. nih.gov

Furthermore, BChE is the primary enzyme responsible for metabolizing the recreational drug cocaine in human plasma. nih.govnih.gov While wild-type BChE hydrolyzes cocaine relatively slowly, its potential as a therapeutic agent for cocaine overdose and addiction has led to the engineering of BChE mutants with dramatically enhanced catalytic efficiency against cocaine. nih.govnih.govuky.edu

Recent research has uncovered connections between BChE and systemic inflammation and metabolic diseases. nih.gov Elevated BChE activity has been observed in clinical conditions associated with low-grade systemic inflammation, such as obesity and metabolic syndrome, suggesting it could serve as a marker for these states. elsevier.esresearchgate.net The "cholinergic anti-inflammatory pathway" is a mechanism where acetylcholine inhibits the production of pro-inflammatory cytokines. researchgate.netresearchgate.net By hydrolyzing acetylcholine, BChE may indirectly modulate this pathway, thereby influencing inflammatory responses. researchgate.net

Additionally, BChE appears to be involved in lipid metabolism. nih.gov The hydrolysis of choline esters by BChE can generate precursor metabolites for the synthesis of fatty acids, triglycerides, and very low-density lipoproteins. nih.gov This link suggests a potential role for BChE in the pathophysiology of metabolic disorders. nih.gov BChE has also been identified as a major regulator of the "hunger hormone" ghrelin, indicating its involvement in metabolic signaling and regulation. frontiersin.org

Table 3: List of Compounds Mentioned

| Compound Name | Class / Type |

|---|---|

| Acetylcholine | Neurotransmitter, Choline Ester |

| Acetylcholinesterase (AChE) | Enzyme (Serine Hydrolase) |

| Anatoxin-a(S) | Toxin (Organophosphate) |

| BChE-IN-26 | Chemical Inhibitor |

| Butyrylcholine | Choline Ester |

| Butyrylcholinesterase (BChE) | Enzyme (Serine Hydrolase) |

| Carbamates | Class of Chemical Compounds (Pesticides) |

| Cocaine | Drug (Alkaloid) |

| Donepezil | Drug (AChE Inhibitor) |

| Eserine (Physostigmine) | Toxin (Alkaloid) |

| Fasciculin | Toxin (Protein from snake venom) |

| Galantamine | Drug (AChE Inhibitor) |

| Huperzine A | Toxin (Alkaloid) |

| Obidoxime | Drug (Oxime Reactivator) |

| Organophosphates (OP) | Class of Chemical Compounds (Pesticides, Nerve Agents) |

| Paraoxon | Chemical Compound (Organophosphate) |

| Pralidoxime (2-PAM) | Drug (Oxime Reactivator) |

| Rivastigmine | Drug (Cholinesterase Inhibitor) |

| Solanidine | Toxin (Alkaloid) |

| Succinylcholine | Drug (Muscle Relaxant, Choline Ester) |

Butyrylcholinesterase as a Modulatory Target in Neuropathological Research

The role of BChE in the brain has garnered increasing attention in the context of neurodegenerative diseases, particularly Alzheimer's disease (AD). Its altered activity and expression in affected brain regions have positioned it as a significant therapeutic target.

In a healthy brain, AChE is the dominant cholinesterase. However, in the brains of individuals with Alzheimer's disease, a notable shift occurs. While AChE activity tends to decrease as the disease progresses, BChE activity has been observed to increase, in some cases by as much as 90% in regions like the hippocampus and temporal cortex. researchgate.netacs.org This elevated BChE activity is thought to contribute to the cholinergic deficit characteristic of AD.

Furthermore, BChE has been found to be associated with the pathological hallmarks of Alzheimer's disease, namely amyloid-beta (Aβ) plaques and neurofibrillary tangles. rjptonline.org This localization suggests a potential role for BChE in the progression of the disease, possibly by influencing the aggregation of Aβ peptides. The altered ratio of BChE to AChE in the AD brain underscores the potential of BChE as a key player in the disease's pathophysiology. nih.gov

The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in the neurotransmitter acetylcholine is a significant contributor to the cognitive decline observed in patients. Therefore, a primary therapeutic strategy has been to enhance cholinergic neurotransmission by inhibiting the enzymes that break down acetylcholine.

While early efforts focused on inhibiting AChE, the recognition of BChE's increased role in the AD brain has led to the development of inhibitors that also target BChE. The rationale for inhibiting BChE is multifaceted. Firstly, by blocking BChE, the breakdown of acetylcholine is further reduced, thereby increasing its availability in the synaptic cleft and enhancing communication between neurons. This is particularly important in the later stages of AD where BChE becomes the predominant cholinesterase.

Secondly, inhibiting BChE may offer benefits beyond simply boosting acetylcholine levels. Given its association with amyloid plaques, it is hypothesized that BChE inhibitors could interfere with the pathological cascade of Alzheimer's disease. nih.gov Research has suggested that BChE inhibition may lead to a reduction in Aβ peptide levels. researchgate.netacs.org Therefore, dual or selective BChE inhibitors are being actively investigated as a more comprehensive therapeutic approach for Alzheimer's disease and other neurodegenerative conditions characterized by cholinergic deficits. acs.orgnih.gov

This compound: A Novel Imidazo[2,1-b] researchgate.netnih.govbiruni.edu.trthiadiazole Derivative

This compound, also identified as compound 20aa in the scientific literature, is a novel synthetic compound belonging to the class of imidazo[2,1-b] researchgate.netnih.govbiruni.edu.trthiadiazole derivatives. researchgate.net This class of compounds has been a subject of interest in medicinal chemistry due to their diverse biological activities. rjptonline.orgirjmets.com

Research Findings on this compound

In a recent study, a series of imidazo[2,1-b] researchgate.netnih.govbiruni.edu.trthiadiazole derivatives were designed, synthesized, and evaluated for their potential as cholinesterase inhibitors for the treatment of Alzheimer's disease. researchgate.net Among the synthesized compounds, this compound emerged as a particularly effective cholinesterase inhibitor. researchgate.net

The inhibitory activity of this compound was assessed against both acetylcholinesterase (from electric eel, eeAChE) and butyrylcholinesterase (from equine serum, eqBChE). The results demonstrated that this compound exhibits potent inhibitory activity against both enzymes. researchgate.net

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (SI) |

| This compound (20aa) | eeAChE | 0.75 | 5.48 |

| eqBChE | 4.11 | ||

| Galantamine (Reference) | eeAChE | ~3.75 | |

| eqBChE | ~16.44 | ||

| IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. Selectivity Index (SI) is the ratio of the IC50 value for eqBChE to that for eeAChE. |

As shown in the table, this compound was found to be approximately 5-fold more active against AChE and 4-fold more active against BChE when compared to the established Alzheimer's drug, galantamine. researchgate.net

In addition to its cholinesterase inhibitory activity, this compound was also evaluated for its antioxidant properties using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The compound demonstrated antioxidant activity with an IC50 value of 442.87 µM. researchgate.net Oxidative stress is another key factor implicated in the pathogenesis of neurodegenerative diseases, and compounds with dual functions as cholinesterase inhibitors and antioxidants are of significant therapeutic interest.

Molecular docking studies were also performed to elucidate the binding mechanism of this compound with both AChE and BChE. The results indicated that the compound could effectively interact with the catalytic active site of both enzymes, providing a structural basis for its inhibitory activity. researchgate.net These findings suggest that this compound could be a promising lead compound for the development of new therapeutic agents for Alzheimer's disease. researchgate.net

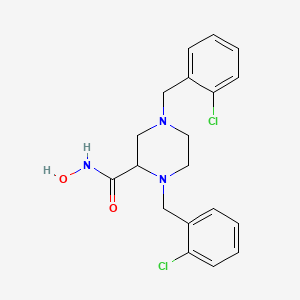

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H21Cl2N3O2 |

|---|---|

Molecular Weight |

394.3 g/mol |

IUPAC Name |

1,4-bis[(2-chlorophenyl)methyl]-N-hydroxypiperazine-2-carboxamide |

InChI |

InChI=1S/C19H21Cl2N3O2/c20-16-7-3-1-5-14(16)11-23-9-10-24(18(13-23)19(25)22-26)12-15-6-2-4-8-17(15)21/h1-8,18,26H,9-13H2,(H,22,25) |

InChI Key |

WAWGIXDCGZHQLF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(CN1CC2=CC=CC=C2Cl)C(=O)NO)CC3=CC=CC=C3Cl |

Origin of Product |

United States |

Bche in 26: a Lead Compound in Cholinesterase Inhibition Research

Structural Classification and Identification as a Cholinesterase Inhibitor

BChE-IN-26 has been identified as a cholinesterase inhibitor. medchemexpress.commedchemexpress.com While the detailed structural classification based on its chemical scaffold is not explicitly provided in the search results, it is referred to as "Compound 7b" in one source and "Compound 20aa" in another, suggesting it was developed as part of a series of synthesized compounds in medicinal chemistry research. medchemexpress.commedchemexpress.com Its identification as a cholinesterase inhibitor stems from experimental studies demonstrating its ability to inhibit the activity of both AChE and BChE enzymes. medchemexpress.commedchemexpress.com

Quantitative Assessment of Inhibitory Potency and Selectivity for BChE and AChE

The inhibitory potency and selectivity of a compound against cholinesterases are typically quantified using parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values provide insights into the concentration of the inhibitor required to reduce enzyme activity by half and the dissociation constant of the enzyme-inhibitor complex, respectively.

Half-Maximal Inhibitory Concentration (IC50) Values against Cholinesterases

Studies have reported IC50 values for this compound against different sources of cholinesterases. One source indicates IC50 values of 0.75 μM against electric eel AChE (eeAChE) and 4.11 μM against equine serum BChE (eqBChE) for a compound referred to as AChE/BChE-IN-26 (Compound 20aa). medchemexpress.com Another source lists this compound with an IC50 of >100 μM against BChE, but this appears in a list of various inhibitors and might refer to a different compound or context. medchemexpress.eu Given the consistency with Ki values discussed below, the values of 0.75 μM for eeAChE and 4.11 μM for eqBChE appear to be specifically associated with the compound referred to as this compound or AChE/BChE-IN-26 in the primary research context. medchemexpress.com

Here is a summary of the reported IC50 values:

| Enzyme Source | IC50 (μM) | Citation |

| Electric eel AChE | 0.75 | medchemexpress.com |

| Equine serum BChE | 4.11 | medchemexpress.com |

Inhibition Constant (Ki) Values for BChE and AChE

Inhibition constant (Ki) values provide a more direct measure of the binding affinity between the inhibitor and the enzyme. For this compound (referred to as Compound 7b), Ki values have been reported. medchemexpress.com The Ki value against AChE is reported as 35 μM, while the Ki value against BChE is reported as 1.6 μM. medchemexpress.com These Ki values suggest that this compound exhibits a preference for inhibiting BChE over AChE, as a lower Ki value indicates higher binding affinity.

Here is a summary of the reported Ki values:

| Enzyme | Ki (μM) | Citation |

| AChE | 35 | medchemexpress.com |

| BChE | 1.6 | medchemexpress.com |

The quantitative data from both IC50 and Ki values indicate that this compound is an inhibitor of both AChE and BChE, with some degree of selectivity towards BChE based on the reported Ki values. medchemexpress.commedchemexpress.com This dual inhibitory profile, with a preference for BChE, positions this compound as a compound of interest in cholinesterase inhibition research.

Enzymatic Interaction and Kinetic Characterization of Bche in 26

Detailed Enzyme Kinetic Studies of BChE-IN-26 with Butyrylcholinesterase

Enzyme kinetic studies are crucial for understanding the interaction between an enzyme and an inhibitor, providing insights into the potency and mechanism of inhibition. These studies typically involve determining parameters such as maximum velocity (Vm), substrate affinity (Ks or Km), inhibition type, and bimolecular rate constants.

Based on the available information, this compound acts as a cholinesterase inhibitor, with reported half-maximal inhibitory concentration (IC50) values of 0.75 μM against eeAChE and 4.11 μM against eqBChE. medchemexpress.com The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by half.

Determination of Maximum Velocity (Vm) and Substrate Affinity (Ks)

Detailed enzyme kinetic studies, such as those determining the maximum velocity (Vm) and substrate affinity (Ks or Km), were not specifically found for this compound in the provided search results. These parameters are typically derived from analyzing enzyme reaction rates at varying substrate concentrations in the presence and absence of the inhibitor. Vm represents the maximum rate achieved by the enzyme when saturated with substrate, while Ks (or Km) reflects the enzyme's affinity for its substrate.

Studies on other compounds interacting with BChE have utilized Michaelis-Menten kinetics to determine these parameters. For instance, kinetic analysis of Mirabegron hydrolysis by BChE provided kcat and Km values for different enzyme forms. mdpi.com Similarly, kinetic studies of atropine (B194438) hydrolysis by human BChE determined a bimolecular rate constant (kcat/Km) and provided estimates for kcat and Km. researchgate.net

Characterization of Inhibition Type (e.g., Competitive, Mixed-Type)

The specific type of inhibition exerted by this compound (e.g., competitive, non-competitive, uncompetitive, or mixed-type) was not explicitly detailed for this compound in the search results. The type of inhibition describes how the inhibitor binds to the enzyme and affects substrate binding and catalysis.

Research on other BChE inhibitors has shown various inhibition patterns. For example, kinetic analysis of certain sulfonamide-based carbamates suggested a mixed-type inhibition of BChE. mdpi.com Mixed-type inhibition typically indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. The determination of inhibition type often involves analyzing enzyme kinetics data using methods like Lineweaver-Burk plots or non-linear regression.

Analysis of Bimolecular Rate Constants of Inhibition

While a specific bimolecular rate constant of inhibition for this compound was not found, studies on other inhibitors and substrates of BChE have reported such constants. The bimolecular rate constant (ki or kcat/Km) is a measure of the efficiency of the interaction between the enzyme and the inhibitor or substrate.

For instance, the bimolecular rate constant for the inhibition of recombinant BChE by VX S-(−) was reported as 1.09 ± 0.07 × 10^7 min−1 · m−1. nih.gov Another study on Mirabegron hydrolysis by BChE provided bimolecular rate constants (kcat/Km) for different enzyme forms. mdpi.com These constants provide valuable information about the speed at which an inhibitor inactivates the enzyme or a substrate is processed.

Molecular Mechanisms of this compound Binding to the Butyrylcholinesterase Active Site

The interaction of inhibitors with BChE occurs within its active site gorge, a 20 Å deep cavity. acs.orgresearchgate.net This gorge contains several key regions crucial for substrate binding and catalysis, including the catalytic active site (CAS), the acyl-binding pocket, the choline-binding pocket, and the peripheral anionic site (PAS). nih.govcitius.technologyencyclopedia.pubmdpi.com

Identification of Key Active Site Residues Involved in Ligand-Enzyme Interactions (e.g., Trp82, His438, Asp70, Tyr332)

The BChE active site involves a catalytic triad (B1167595) composed of Ser198, His438, and Glu325, essential for hydrolysis. citius.technologyneu.edu.trencyclopedia.pubtandfonline.com Beyond the catalytic triad, several other residues line the active site gorge and play significant roles in ligand binding through various interactions, including π-π interactions, hydrogen bonding, and cation-π interactions. citius.technologyacs.orgresearchgate.netencyclopedia.pubtandfonline.comnih.govfrontiersin.org

Key residues frequently implicated in BChE inhibitor binding include:

Trp82: Located in the choline-binding pocket (also referred to as the cation-π site), Trp82 is important for interactions with cationic ligands through cation-π interactions. citius.technologyresearchgate.nettandfonline.comnih.govfrontiersin.org

His438: Part of the catalytic triad, involved in hydrogen bonding interactions. citius.technologyneu.edu.trencyclopedia.pubtandfonline.comfrontiersin.org

Asp70: A component of the peripheral anionic site (PAS) located at the mouth of the gorge, involved in initial binding of positively charged substrates and influencing conformational changes. citius.technologyacs.orgfrontiersin.org

Tyr332: Also located in the PAS, interacts with cationic substrates and, along with Asp70, acts as a "gate keeper" for substrate delivery. citius.technologyresearchgate.netfrontiersin.org

Trp231: Another aromatic residue in the active site gorge involved in π-π interactions with ligands. researchgate.nettandfonline.comnih.gov

Phe329: An aromatic residue contributing to interactions within the active site. researchgate.nettandfonline.comnih.govfrontiersin.org

While these residues are known to be important for ligand binding in BChE, specific details about which of these residues are critically involved in the interaction with this compound were not available in the provided search results. Studies on other inhibitors have used molecular modeling to predict interactions with these residues. mdpi.comresearchgate.nettandfonline.comnih.govfrontiersin.org

Role of Peripheral Anionic Site (PAS) and Acyl-Binding Pocket Interactions

The acyl-binding pocket, located near the catalytic triad, accommodates the acyl portion of substrates and is important for substrate specificity. citius.technologytandfonline.com In BChE, this pocket contains residues like Leu286 and Val288, which are smaller than the corresponding residues in AChE, allowing BChE to accommodate larger acyl groups. citius.technologyencyclopedia.pubtandfonline.com The tendency of an inhibitor to enter and interact within the acyl pocket is considered important for inhibitory activity. tandfonline.com

Based on studies of other BChE inhibitors, it is plausible that this compound interacts with both the catalytic active site and potentially the peripheral anionic site, given that some inhibitors exhibit mixed-type inhibition and are suggested to target both regions. mdpi.com However, without specific molecular docking or structural data for this compound, the precise nature of its interactions with the PAS and acyl-binding pocket remains to be determined.

Computational and Structural Biology Approaches to Ligand-Enzyme Interactions

Computational and structural biology techniques, such as molecular docking and molecular dynamics simulations, are valuable tools for investigating the interaction between ligands like this compound and enzymes such as BChE at an atomic level. These methods provide insights into binding modes, stability, and conformational changes. nih.govencyclopedia.pubresearchgate.netaginganddisease.orgmdpi.com

Molecular Docking Simulations for this compound Binding Mode Prediction

Molecular docking simulations are employed to predict the preferred orientation and position, or "binding mode," of a ligand within the active site of a target protein. biomedres.usnih.gove-nps.or.kr This computational technique explores various possible binding poses of the ligand and scores them based on their predicted affinity for the enzyme's binding site. biomedres.usnih.gov

For BChE, the active site is located at the bottom of a deep and narrow gorge. researchgate.net Molecular docking studies on various BChE inhibitors have aimed to understand their interactions with key residues within this gorge and adjacent regions, such as the peripheral aromatic site (PAS) and the acyl-binding pocket. mdpi.combiomedres.usnih.gov These studies often utilize the crystal structure of human BChE, sometimes in complex with known inhibitors, as a template for docking simulations. nih.govnih.gov

While specific details of molecular docking simulations for this compound were not extensively detailed in the search results, the general approach involves preparing the ligand and the enzyme structure, performing the docking calculations using specialized software, and analyzing the resulting poses and interaction profiles. biomedres.usnih.gov Key interactions often investigated include hydrogen bonds, π-π stacking interactions with aromatic residues (like Trp82, Trp231, and Phe329 in BChE), and interactions within the acyl-binding pocket (formed by residues such as Trp231, Leu286, and Val288). mdpi.comnih.gov Predicting the binding mode helps to understand how a compound might exert its inhibitory effect by interfering with substrate binding or catalysis.

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations extend the analysis beyond static docking poses by simulating the dynamic behavior of the ligand-enzyme complex over time. nih.govencyclopedia.pubresearchgate.netmdpi.comcsulb.edu These simulations provide information about the stability of the binding pose predicted by docking, the flexibility of the enzyme and ligand, and any conformational changes that may occur upon binding. nih.govcsulb.edumdpi.com

Studies involving MD simulations of BChE with various inhibitors have shown that stable binding can be characterized by low RMSD values and consistent interactions with active site residues. mdpi.commdpi.commdpi.com Conformational changes in the enzyme, such as alterations in the omega loop, have been observed and linked to ligand binding. nih.govencyclopedia.pubcsulb.edu Although specific MD simulation data for this compound was not extensively detailed in the search results, the application of this technique would involve setting up the simulation based on docking results, running the simulation for a sufficient duration (often tens to hundreds of nanoseconds), and analyzing the resulting trajectories to assess the stability and dynamic interactions of this compound within the BChE active site. mdpi.comacs.orgnih.gov

Here is a summary of IC₅₀ and Kᵢ values reported for this compound:

| Compound Name | Target Enzyme | Assay Type | Value | Unit | Citation |

| This compound | eeAChE | IC₅₀ | 0.75 | μM | medchemexpress.eumedchemexpress.com |

| This compound | eqBChE | IC₅₀ | 4.11 | μM | medchemexpress.eumedchemexpress.com |

| This compound | AChE | Kᵢ | 35 | μM | medchemexpress.eu |

| This compound | BChE | Kᵢ | 1.6 | μM | medchemexpress.eu |

Note: Different sources and experimental conditions may lead to variations in reported values.

Structure Activity Relationship Sar Investigations of Bche in 26 Analogs

Elucidation of Key Structural Motifs Governing Cholinesterase Inhibitory Activity

General studies on BChE inhibitors highlight that key structural motifs interact with the enzyme's active site and peripheral anionic site. For instance, some compounds exert inhibitory effects by interacting with the peripheral anionic site of BChE. The active site of BChE is larger than that of AChE, containing hydrophobic residues that allow for greater substrate versatility. Structural differences in the binding sites, such as the substitution of aromatic residues in AChE with smaller aliphatic residues in BChE, contribute to differences in ligand binding and selectivity.

Rational Design and Synthesis Strategies for Analog Development

Rational design of BChE inhibitor analogs often involves modifying known active scaffolds based on insights from molecular docking studies and existing SAR data. Synthesis strategies involve preparing a series of derivatives with targeted structural variations to explore the impact of these changes on inhibitory activity and selectivity. This can include variations in linker length, the nature and position of substituents, and the incorporation of different heterocyclic or aromatic systems.

Impact of Chemical Modifications on Potency and Selectivity Profile

Studies on various BChE inhibitors demonstrate that chemical modifications significantly influence both potency and selectivity. Achieving selective inhibition of BChE over AChE is a key goal in developing potential therapeutics, particularly for conditions like Alzheimer's disease, where BChE activity increases as the disease progresses.

In Vitro Pharmacological and Biological Investigations of Bche in 26

Evaluation in Cellular Models: Impact on Neural Cell Lines (e.g., SH-SY5Y)

Neural cell lines, such as the human neuroblastoma SH-SY5Y cell line, are commonly utilized in in vitro studies to model aspects of neuronal function and pathology sigmaaldrich.com. SH-SY5Y cells express key neuronal enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them relevant for investigating compounds that target the cholinergic system thegoodscentscompany.comciteab.com. These cells can also be used to evaluate the neuroprotective effects of various agents against induced cellular damage or dysfunction herts.ac.ukfishersci.ca.

Investigations into BChE-IN-26 have included evaluating its impact on the human neuroblastoma SH-SY5Y cell line. This compound (identified as Compound 7b in one study) has been reported to exhibit cytotoxicity to SH-SY5Y cells dergipark.org.tr. Furthermore, studies have determined the inhibitory potency of this compound against both AChE and BChE enzymes. The compound demonstrated inhibitory activity with reported Ki values of 35 μM for AChE and 1.6 μM for BChE dergipark.org.tr.

| Compound | Target Enzyme | Ki (μM) |

| This compound | AChE | 35 |

| This compound | BChE | 1.6 |

This indicates that this compound is a more potent inhibitor of BChE compared to AChE, suggesting a degree of selectivity towards butyrylcholinesterase dergipark.org.tr.

Assessment of Antioxidant Activity in Cell-Free and Cellular Systems

Oxidative stress is a significant contributor to the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease. Compounds possessing antioxidant properties can help counteract the damage caused by reactive oxygen species (ROS) and other free radicals. In vitro assessment of antioxidant activity is typically conducted using both cell-free systems and cellular models.

Cell-free assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, measure the ability of a compound to directly neutralize free radicals pic.intwikipedia.org. Cellular systems, on the other hand, allow for the evaluation of a compound's ability to protect cells against oxidative damage induced by various stressors researchgate.netnih.gov.

While the importance of antioxidant activity in the context of neuroprotection and BChE inhibition is recognized, specific data regarding the antioxidant activity of this compound in either cell-free or cellular systems were not found in the consulted literature. However, studies on other BChE inhibitors have demonstrated concurrent antioxidant properties, suggesting this can be a beneficial characteristic in compounds targeting cholinesterases for neurodegenerative conditions pic.intwikipedia.orgamericanelements.com.

Modulation of Amyloid-Beta Fibrillogenesis in In Vitro Systems

The aggregation and deposition of amyloid-beta (Aβ) peptides are central pathological hallmarks of Alzheimer's disease. Aβ peptides can aggregate to form soluble oligomers, protofibrils, and ultimately insoluble amyloid fibrils and plaques. Butyrylcholinesterase has been found in association with Aβ plaques in the brains of Alzheimer's patients, and its role in amyloid fibrillogenesis has been investigated wikipedia.orgwikipedia.org. Some studies suggest that BChE may influence the kinetics of Aβ aggregation nih.govguidetopharmacology.org.

In vitro systems are used to study the process of amyloid-beta fibrillogenesis and to evaluate the potential of compounds to modulate this aggregation. These assays often involve incubating synthetic Aβ peptides under conditions that promote fibril formation and then using techniques like Thioflavin T fluorescence to monitor the aggregation process guidetopharmacology.org.

Specific data on the modulation of amyloid-beta fibrillogenesis by this compound in in vitro systems were not available in the consulted literature. However, research on other compounds with BChE inhibitory activity has explored their potential to inhibit Aβ aggregation, highlighting the interest in multi-targeted ligands that address both cholinergic deficits and amyloid pathology americanelements.comwikipedia.org.

Methodological Considerations for In Vitro Enzyme Activity Assays

The accurate determination of cholinesterase activity and the assessment of inhibitor potency are fundamental to the in vitro pharmacological investigation of compounds like this compound. Several methodologies have been developed and widely applied for this purpose.

Application of Ellman's Method for Cholinesterase Activity Determination

Ellman's method, a spectrophotometric assay developed by George L. Ellman, is a standard protocol for measuring the activity of cholinesterases (AChE and BChE) pic.intwikipedia.orgwikipedia.orgwikipedia.orgcore.ac.ukfishersci.ca. The method is based on the enzymatic hydrolysis of a thiocholine (B1204863) ester substrate, such as acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE), which releases thiocholine dergipark.org.trwikipedia.orgwikipedia.org. The released thiocholine then reacts with a chromogenic reagent, 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent fishersci.cawikipedia.orgnih.gov. This reaction produces a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), whose absorbance is measured spectrophotometrically at a wavelength of 412 nm wikipedia.orgwikipedia.orgwikipedia.org. The rate of increase in absorbance is directly proportional to the enzyme activity wikipedia.org.

The Ellman method is widely used due to its simplicity and reliability and can be adapted for high-throughput screening fishersci.ca. Modifications to the original method are often implemented depending on the specific experimental requirements and the source of the enzyme pic.intwikipedia.org.

Spectrophotometric and Fluorometric Assay Adaptations

Beyond the standard Ellman method, various spectrophotometric and fluorometric assay adaptations have been developed for measuring cholinesterase activity and inhibition. Spectrophotometric methods, as discussed above, typically rely on the production of a colored product that can be quantified by measuring light absorbance at a specific wavelength dergipark.org.trwikipedia.orgcore.ac.ukwikidata.org. Adaptations may involve using different chromogenic substrates or optimizing reaction conditions.

Fluorometric assays offer increased sensitivity compared to spectrophotometric methods and are particularly useful for detecting low levels of enzyme activity or for high-throughput screening applications fishersci.cafishersci.ieciteab.com. These assays utilize fluorogenic substrates that become fluorescent upon enzymatic hydrolysis by cholinesterases. The increase in fluorescence intensity over time is then measured using a spectrofluorometer. Some fluorometric assays have been developed to minimize interference from other substances present in biological samples, such as glutathione fishersci.ca. The choice between spectrophotometric and fluorometric methods depends on factors such as the required sensitivity, the available instrumentation, and the nature of the sample being analyzed.

Preclinical Research and in Vivo Explorations of Bche in 26

Neurochemical Effects in Rodent Models: Cholinergic Neurotransmission Modulation

In the preclinical assessment of a BChE inhibitor like BChE-IN-26, a primary focus is its ability to modulate cholinergic neurotransmission. The cholinergic system is crucial for cognitive functions, and its decline is a hallmark of Alzheimer's disease (AD) researchgate.netarborassays.com. BChE, alongside acetylcholinesterase (AChE), is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) arborassays.comnih.govnih.gov. In the progression of AD, while AChE activity tends to decrease, BChE activity can increase, making it a significant therapeutic target arborassays.commdpi.com.

Elevation of Extracellular Acetylcholine Levels in Brain Regions

A key measure of a BChE inhibitor's efficacy is its ability to increase the concentration of acetylcholine in the synaptic cleft. Microdialysis studies in rodent models, such as rats or transgenic mice, are typically employed to measure real-time changes in extracellular ACh levels in specific brain regions critical for memory and learning, like the hippocampus and cortex. It is hypothesized that administration of this compound would lead to a dose-dependent increase in ACh levels in these areas. This elevation is a direct consequence of inhibiting BChE-mediated hydrolysis of ACh, thereby enhancing cholinergic signaling.

Interactive Data Table: Expected Impact of a BChE Inhibitor on Acetylcholine Levels

Impact on Neuropathological Hallmarks in Transgenic Animal Models

Beyond its effects on neurotransmitter levels, a potential therapeutic agent for Alzheimer's disease is evaluated for its ability to modify the underlying pathology. Transgenic animal models that recapitulate key aspects of AD, such as the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs), are crucial for this assessment nih.govmdpi.comnih.gov.

Reduction of Amyloid-Beta Peptide Levels

BChE has been found to associate with amyloid plaques in the brains of AD patients nih.govnih.govresearchgate.net. Some research suggests that BChE may influence the aggregation and toxicity of Aβ peptides pnas.orgnih.gov. Therefore, a BChE inhibitor like this compound would be investigated for its potential to reduce Aβ plaque burden. In transgenic mouse models of AD, treatment with the inhibitor over a chronic period would be followed by histopathological analysis of brain tissue to quantify the number and size of Aβ plaques. It is anticipated that effective BChE inhibition could interfere with the plaque-promoting activity of BChE, leading to a reduction in amyloid pathology.

Interactive Data Table: Hypothetical Effect of a BChE Inhibitor on Amyloid Plaque Load

Association with Neurofibrillary Tangles

Neurofibrillary tangles, which are intracellular aggregates of hyperphosphorylated tau protein, are another key pathological feature of Alzheimer's disease pubcompare.airesearchgate.netresearchgate.net. BChE has also been found to be associated with NFTs nih.govnih.govmdpi.com. The interaction between BChE and tau pathology is an area of active research. Preclinical studies involving a BChE inhibitor would examine its effect on the formation and spread of NFTs in relevant animal models. This would typically involve immunohistochemical staining for phosphorylated tau in brain sections. A favorable outcome would be a decrease in the density of NFTs in brain regions like the entorhinal cortex and hippocampus.

Advanced Imaging Techniques for In Vivo Butyrylcholinesterase Activity

The development of non-invasive imaging techniques is vital for diagnosing and monitoring the progression of neurodegenerative diseases, as well as for assessing the efficacy of therapeutic interventions.

Development and Validation of Radiotracers for PET and SPECT Imaging of BChE

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful in vivo imaging modalities that allow for the visualization and quantification of molecular targets in the brain nih.govnih.govmdpi.com. The development of selective radiotracers that bind to BChE is a significant area of research novanet.canih.govdntb.gov.ua. These radiotracers, when injected into a living organism, allow for the mapping of BChE distribution and activity levels. A compound like this compound could potentially be radiolabeled to serve as such a tracer. The validation process for a new radiotracer involves demonstrating its ability to cross the blood-brain barrier, bind specifically to BChE with high affinity, and show a distribution pattern consistent with the known localization of the enzyme in the brain nih.govthno.org. Blocking studies, where a non-radiolabeled version of the inhibitor is co-administered, are used to confirm the specificity of the radiotracer's signal thno.org. Successful development of a BChE-targeted radiotracer would be a valuable tool for both clinical diagnostics and for measuring the target engagement of BChE-inhibiting drugs in preclinical and clinical studies.

Longitudinal Studies of BChE Expression in Animal Models

Longitudinal studies are critical for elucidating the temporal dynamics of butyrylcholinesterase (BChE) expression, particularly in the context of progressive neurodegenerative diseases such as Alzheimer's disease (AD). nih.gov The increase in BChE activity in the brains of AD patients and corresponding animal models suggests its potential as a disease biomarker. nih.govthno.org Tracking these changes over time in vivo provides valuable insights into the enzyme's role throughout disease progression.

A key investigation into the longitudinal expression of BChE utilized positron emission tomography (PET) imaging in a 5xFAD mouse model of Alzheimer's disease. nih.govthno.orgnih.gov This research employed a novel, selective BChE inhibitor radiolabeled with carbon-11, referred to as [¹¹C]4, to non-invasively monitor BChE levels in the brain at multiple time points. nih.govnih.gov The study was conducted on female 5xFAD mice at 4, 6, 8, 10, and 12 months of age, with age-matched wild-type (WT) mice serving as controls. nih.govthno.org

The findings revealed a significant age-dependent increase in BChE levels in the brains of AD model mice compared to their WT counterparts. nih.govnih.gov This increase was not uniform across the brain; elevated levels of the radiotracer were specifically observed in the cerebral cortex, hippocampus, striatum, thalamus, cerebellum, and brain stem of the aged AD mice. nih.govnih.gov

Interestingly, the in vivo PET imaging showed that BChE abundance peaked at 8 months of age in the AD mice and then demonstrated a decline at the 10- and 12-month imaging sessions. nih.govnih.gov This observation contrasted with results from ex vivo staining of brain samples, which did not show a similar decrease at later stages. nih.govnih.gov

Furthermore, the study correlated BChE expression with the accumulation of amyloid-beta (Aβ) plaques, a hallmark of AD. Using [¹⁸F]florbetaben-PET imaging, researchers observed a similar upward trend in Aβ plaque deposition in the cerebral cortex and hippocampus of the AD animals between 4 and 8 months of age, mirroring the trend seen for BChE expression. nih.govnih.gov This correspondence suggests that BChE may be a promising early biomarker for incipient AD, as its expression pattern aligns with the progression of amyloid pathology in the earlier phases of the disease. nih.govthno.org

The table below summarizes the key findings from the longitudinal PET imaging study on BChE expression in the 5xFAD mouse model.

| Age (Months) | Brain Region(s) | BChE Expression Trend (AD Model vs. WT) | Correlation with Aβ Plaque Accumulation |

| 4 | Cerebral Cortex, Hippocampus, Striatum, Thalamus, Cerebellum, Brain Stem | Increased | Positive correlation trend begins |

| 6 | Cerebral Cortex, Hippocampus, Striatum, Thalamus, Cerebellum, Brain Stem | Continued Increase | Positive correlation continues |

| 8 | Cerebral Cortex, Hippocampus, Striatum, Thalamus, Cerebellum, Brain Stem | Peak Increase Observed | Strong positive correlation |

| 10 | Cerebral Cortex, Hippocampus, Striatum, Thalamus, Cerebellum, Brain Stem | Decrease from peak (in vivo) | - |

| 12 | Cerebral Cortex, Hippocampus, Striatum, Thalamus, Cerebellum, Brain Stem | Further Decrease from peak (in vivo) | - |

Contributions of Bche in 26 to Alzheimer S Disease Pathomechanism Research

Investigation of Cholinergic System Restoration in Alzheimer's Disease Models

The cholinergic hypothesis of Alzheimer's disease posits that the cognitive decline seen in patients is partly due to a deficiency in the neurotransmitter acetylcholine (B1216132) (ACh). nih.gov In a healthy brain, acetylcholinesterase (AChE) is the primary enzyme responsible for breaking down ACh at the synapse. nih.gov However, as AD progresses, AChE activity tends to decline, while BChE activity in the brain either remains stable or increases, particularly in later stages. psychiatrist.comcambridge.org This shift makes BChE a key player in regulating ACh levels in the AD brain.

The use of selective inhibitors is essential to parse the specific contributions of BChE to cholinergic signaling. Research using animal models, such as AChE-knockout mice, has demonstrated that BChE can compensate for the absence of AChE, thereby becoming the primary enzyme for hydrolyzing acetylcholine. nih.govnih.gov In such models, the application of a selective BChE inhibitor like BChE-IN-26 would be instrumental in demonstrating a direct link between BChE inhibition and the restoration of synaptic ACh levels. Studies with other selective BChE inhibitors, like cymserine analogs, have shown that they can elevate extracellular ACh levels in the brains of rats. pnas.org This provides a strong rationale for using tools like this compound to explore the potential of selective BChE inhibition as a therapeutic strategy to ameliorate the cholinergic deficit in AD.

Interplay with Amyloid-Beta Pathology and Neurofibrillary Tangles in Preclinical Contexts

Beyond its role in the cholinergic system, BChE is physically associated with the core neuropathological lesions of Alzheimer's disease. Histochemical studies have consistently shown that BChE is present in amyloid-beta plaques and neurofibrillary tangles. nih.govoup.comnih.govresearchgate.net This association is not passive; BChE is particularly found in mature, fibrillar Aβ plaques, suggesting it may play a role in the transformation of diffuse amyloid deposits into more neurotoxic forms. nih.gov

The development of specific research probes is critical to understanding this interaction. A tool like this compound, particularly if modified into a fluorescent probe, could allow for direct visualization of BChE activity within these pathological structures in preclinical models. nih.gov Research on transgenic mouse models of AD (APPSWE/PSEN1dE9) has confirmed that BChE activity is associated with Aβ plaques, mirroring the pathology seen in human AD brains. nih.gov Using a specific inhibitor in these models could help determine if blocking BChE's enzymatic or non-enzymatic functions can alter plaque maturation or toxicity. Furthermore, some research suggests that Aβ fibrils can, in turn, contribute to abnormally elevated BChE levels, creating a feedback loop. acs.orgnih.gov Probes and inhibitors are vital to dissecting this complex interplay between cholinergic activity and the hallmark protein aggregates of AD. nih.govkhanacademy.orgyoutube.combgu.ac.il

This compound as a Research Probe for Elucidating Butyrylcholinesterase's Role in Disease Progression

To fully understand the function of BChE in the progression of Alzheimer's disease, highly selective research tools are indispensable. This compound, as a specific inhibitor, serves as such a tool, allowing for the targeted investigation of BChE's functions without the confounding effects of inhibiting AChE. nih.gov The increasing activity of BChE as AD advances underscores its importance as a research and therapeutic target. cambridge.org Specific probes can be used in various experimental settings, from in vitro assays to animal models, to clarify the enzyme's role in neurodegeneration. acs.orgnih.gov

In the advanced stages of Alzheimer's disease, the brain's AChE levels can decrease significantly, while BChE levels rise, altering the ratio of these two enzymes dramatically. pnas.orgnih.gov This observation has led to the hypothesis that BChE compensates for the loss of AChE function. psychiatrist.com Studies in AChE-knockout mice provide strong support for this, showing that BChE can sustain cholinergic neurotransmission in the absence of AChE. nih.govnih.gov

A selective inhibitor like this compound is critical for validating this compensatory role. For instance, research has shown that the dual inhibitor rivastigmine can increase ACh levels in the hippocampus of AChE-knockout mice, an effect attributed to its inhibition of BChE. nih.gov By using a purely selective BChE inhibitor in these models, researchers can confirm that blocking BChE alone is sufficient to modulate acetylcholine levels when AChE is deficient, thereby providing a clear rationale for targeting BChE in late-stage AD.

The gene encoding BChE (BCHE) has several known genetic variants, with the "K-variant" (BCHE-K) being the most common and widely studied in the context of Alzheimer's disease. nih.govoup.com The BCHE-K allele is associated with a reduction in BChE enzyme activity and has been investigated as a potential risk factor for late-onset AD. nih.govnih.gov

Data Tables

Table 1: Association of BChE-K Variant with Alzheimer's Disease Risk

| Study Type | Finding | Key Observation | Citation(s) |

| Meta-Analysis | Significant association | Increased risk for late-onset AD (LOAD). | nih.gov |

| Genetic Association Study | Synergistic effect with APOE4 | The presence of both BCHE-K and APOE4 alleles significantly increases the odds ratio for confirmed late-onset AD. | oup.com |

| Genetic Association Study | Increased risk with age | The risk associated with the BCHE-K allele increases in individuals aged 75 and older. | nih.gov |

| Meta-Analysis | Ethnic differences | A significant association was found in Asian populations, but not consistently in Caucasian populations. | nih.gov |

Table 2: Role of BChE in Different Stages of Alzheimer's Disease

| Disease Stage | AChE Levels | BChE Levels | Primary Implication for BChE | Citation(s) |

| Healthy Brain | Predominant | Lower than AChE | Minor role in ACh regulation. | cambridge.org |

| Early/Moderate AD | Declining | Stable or Increasing | Increasing role in ACh hydrolysis. | psychiatrist.comnih.gov |

| Late-Stage AD | Significantly Decreased | Increased | Becomes a major regulator of ACh and a key therapeutic target. | pnas.orgnih.gov |

Emerging Research Trajectories and Future Investigative Avenues for Bche in 26

Development of Next-Generation Butyrylcholinesterase Inhibitors Based on BChE-IN-26 Scaffold

This compound has been identified and investigated as a cholinesterase inhibitor. wikipedia.orgsigmaaldrich.com In one study, referred to as Compound 20aa, it demonstrated inhibitory activity with IC₅₀ values of 0.75 μM against Electrophorus electricus acetylcholinesterase (eeAChE) and 4.11 μM against equine butyrylcholinesterase (eqBChE). wikipedia.org Another study referred to this compound as Compound 7b and reported Ki values of 35 μM against AChE and 1.6 μM against BChE, indicating a degree of selectivity towards BChE. sigmaaldrich.com

Beyond its enzymatic inhibition, this compound (Compound 20aa) has also been noted to possess antioxidant activity. wikipedia.org Its inhibitory profile and antioxidant properties suggest potential applications in the research of diseases such as Alzheimer's disease. wikipedia.org Furthermore, this compound (Compound 7b) has shown cytotoxicity to human neuroblastoma (SH-SY5Y) cells. sigmaaldrich.com The structural characteristics and observed biological activities of this compound position it as a potential scaffold for the rational design and synthesis of next-generation cholinesterase inhibitors with potentially improved potency, selectivity, or additional beneficial properties.

Refinement of In Silico Predictive Models for Cholinesterase Inhibition

In silico studies have been conducted as part of the research involving this compound. wikipedia.org While the specific details of these computational investigations were not extensively described in the available information, the inclusion of such studies highlights the role of computational chemistry and bioinformatics in understanding the interaction between this compound and cholinesterases. wikipedia.org

The data generated from the synthesis and biological evaluation of compounds like this compound are valuable for refining in silico predictive models. This includes molecular docking, molecular dynamics simulations, QSAR (Quantitative Structure-Activity Relationship) modeling, and other computational techniques used to predict binding affinities, interaction profiles, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of potential cholinesterase inhibitors. The experimental data from studies on this compound can serve as a basis for validating and improving the accuracy of these computational tools, thereby accelerating the discovery and optimization of new inhibitor candidates based on similar scaffolds.

Integration of Multi-Omics Data for Comprehensive Understanding of this compound Effects (Conceptual)

Based on the currently available research, there is no published data specifically detailing the integration of multi-omics approaches (such as genomics, transcriptomics, proteomics, and metabolomics) to comprehensively understand the effects of this compound. This represents a conceptual, albeit promising, avenue for future investigation.

Integrating multi-omics data could provide a holistic view of how this compound interacts with biological systems beyond its direct enzymatic inhibition. Such studies could reveal off-target effects, downstream cellular pathway modulations, and potential compensatory mechanisms activated in response to this compound exposure. For instance, transcriptomics could identify changes in gene expression, proteomics could highlight alterations in protein levels and modifications, and metabolomics could map shifts in metabolic profiles. Combining these layers of data through systems biology approaches could offer deeper insights into the biological impact of this compound, its potential therapeutic mechanisms, and any unforeseen consequences, thereby informing the development of related compounds.

Q & A

Q. How should contradictory findings in this compound research be reported to maintain academic rigor?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.